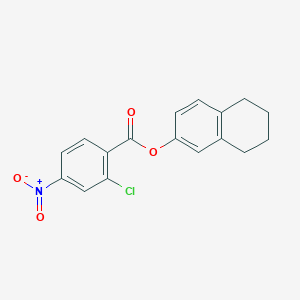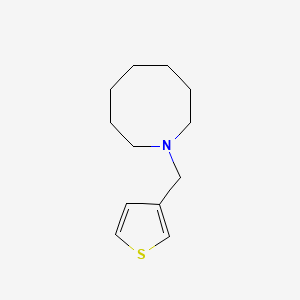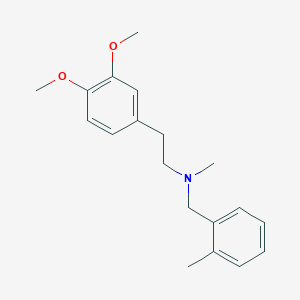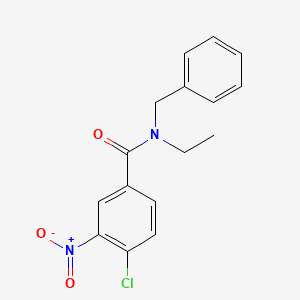
5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate, also known as TBNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and benzoic acid, and it has been synthesized using various methods. In
Mechanism of Action
5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate works by reacting with ROS, resulting in the formation of a fluorescent product that can be detected using various techniques such as microscopy or spectroscopy. The mechanism of action of 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate is based on the ability of ROS to oxidize the nitro group present in the compound, resulting in the formation of a highly fluorescent product.
Biochemical and Physiological Effects:
5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate has been shown to have various biochemical and physiological effects, including the ability to detect ROS in cells and tissues. In addition, 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate has been shown to have antioxidant properties, which can help protect cells from oxidative stress. 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate has also been shown to have anti-inflammatory effects, which can be beneficial in various pathological conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate in lab experiments is its ability to detect ROS in real-time, allowing researchers to study their role in different cellular processes. 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate, including the development of new methods for synthesizing and purifying the compound. In addition, researchers can explore the use of 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate in various applications, such as in the detection of ROS in different pathological conditions. Further research is also needed to explore the potential toxicity of 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate and its effects on different cell types and tissues.
Conclusion:
In conclusion, 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have various scientific research applications, including as a fluorescent probe for the detection of ROS in cells and tissues. 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate has several advantages and limitations for lab experiments, and there are several future directions for research involving this compound.
Synthesis Methods
5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate can be synthesized using a variety of methods, including the reaction of 2-chloro-4-nitrobenzoic acid with tetralin in the presence of a catalyst. Another method involves the reaction of 2-chloro-4-nitrobenzoic acid with tetralone in the presence of a base. Both methods result in the formation of 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate, which can be purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate can be used to detect ROS in real-time, allowing researchers to study their role in different cellular processes.
properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-16-10-13(19(21)22)6-8-15(16)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h5-10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNDJYCGRODRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)


![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)



![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)